molecular formula C47H76O16 B8056328 RADDEANIN(ANEMODEANIN) A

RADDEANIN(ANEMODEANIN) A

Cat. No.: B8056328
M. Wt: 897.1 g/mol
InChI Key: VQQGPFFHGWNIGX-UHFFFAOYSA-N
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Description

It is primarily derived from the rhizomes of Anemone raddeana Regel, a plant species known for its medicinal properties . This compound has garnered significant attention due to its potential therapeutic applications, particularly in oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[6-Deoxyhexopyranosyl-(1->2)hexopyranosyl-(1->2)pentopyranosyl]oxy}olean-12-en-28-oic acid involves multiple glycosylation steps. The process typically starts with oleanolic acid as the core structure, followed by sequential glycosylation using specific glycosyl donors under controlled conditions. Each glycosylation step requires the use of promoters such as silver triflate (AgOTf) and catalysts like trimethylsilyl trifluoromethanesulfonate (TMSOTf) to achieve high yields and selectivity .

Industrial Production Methods: Industrial production of this compound is often achieved through extraction from Anemone raddeana Regel. The rhizomes are harvested, dried, and subjected to solvent extraction using ethanol or methanol. The crude extract is then purified using chromatographic techniques to isolate the desired compound .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the olean-12-en-28-oic acid moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the glycosidic bonds, potentially leading to the cleavage of sugar moieties.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced glycosides, and substituted analogs with modified pharmacological properties .

Scientific Research Applications

3-{[6-Deoxyhexopyranosyl-(1->2)hexopyranosyl-(1->2)pentopyranosyl]oxy}olean-12-en-28-oic acid has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 3-{[6-Deoxyhexopyranosyl-(1->2)hexopyranosyl-(1->2)pentopyranosyl]oxy}olean-12-en-28-oic acid is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability. This compound’s ability to modulate multiple signaling pathways and induce apoptosis makes it a promising candidate for anticancer therapy .

Properties

IUPAC Name

10-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H76O16/c1-22-30(50)33(53)35(55)38(59-22)62-37-34(54)32(52)26(20-48)60-40(37)63-36-31(51)25(49)21-58-39(36)61-29-12-13-44(6)27(43(29,4)5)11-14-46(8)28(44)10-9-23-24-19-42(2,3)15-17-47(24,41(56)57)18-16-45(23,46)7/h9,22,24-40,48-55H,10-21H2,1-8H3,(H,56,57)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQGPFFHGWNIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(COC3OC4CCC5(C(C4(C)C)CCC6(C5CC=C7C6(CCC8(C7CC(CC8)(C)C)C(=O)O)C)C)C)O)O)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H76O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401008803
Record name 3-{[6-Deoxyhexopyranosyl-(1->2)hexopyranosyl-(1->2)pentopyranosyl]oxy}olean-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401008803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

897.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89412-79-3
Record name Raddeanin A
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382873
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-{[6-Deoxyhexopyranosyl-(1->2)hexopyranosyl-(1->2)pentopyranosyl]oxy}olean-12-en-28-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401008803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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